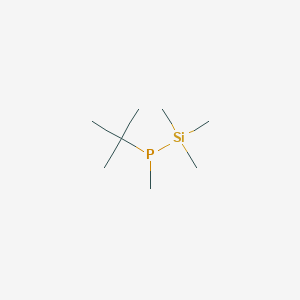![molecular formula C12H13NO B14318654 6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one CAS No. 113503-45-0](/img/structure/B14318654.png)
6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one is a complex organic compound belonging to the class of azabicyclo nonanes. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and multiple double bonds. The presence of these structural features imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
The synthesis of 6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one typically involves a multi-step process starting from bicyclo[2.2.2]octan-2-ones. One common method includes the use of Schmidt or Beckmann reactions followed by subsequent reduction steps . The bicyclic octanones can be prepared in a one-pot synthesis from acyclic starting materials or in one step from properly functionalized diarylcyclohexanones accessible by a catalyzed Diels–Alder reaction .
Análisis De Reacciones Químicas
6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
6,7,8,9-Tetramethylidene-2-azabicyclo[32
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and is used in studying reaction mechanisms.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to interfere with the metabolic processes of protozoan parasites, leading to their inhibition or death. The exact molecular targets and pathways are still under investigation, but it is known to affect the protozoan’s cellular machinery .
Comparación Con Compuestos Similares
6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one can be compared with other azabicyclo nonanes, such as:
2-Azabicyclo[3.2.2]nonanes: These compounds have similar bicyclic structures but differ in the position and nature of substituents.
3-Azabicyclo[3.2.2]nonanes: These compounds also share the bicyclic framework but have variations in the functional groups attached to the nitrogen atom.
The uniqueness of this compound lies in its multiple double bonds and specific substitution pattern, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
113503-45-0 |
|---|---|
Fórmula molecular |
C12H13NO |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
6,7,8,9-tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one |
InChI |
InChI=1S/C12H13NO/c1-6-8(3)12-9(4)7(2)10(6)5-11(14)13-12/h10,12H,1-5H2,(H,13,14) |
Clave InChI |
BZOIJMJSUATKBX-UHFFFAOYSA-N |
SMILES canónico |
C=C1C2CC(=O)NC(C1=C)C(=C)C2=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


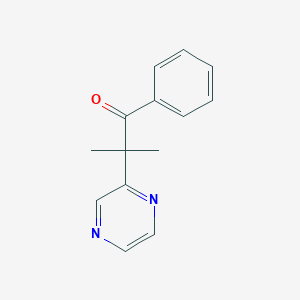
![5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate](/img/structure/B14318573.png)
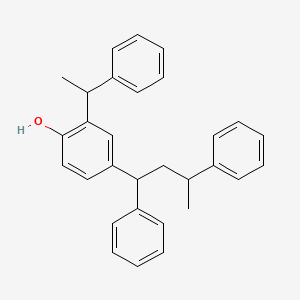
![2-Amino-2-[(benzylsulfamoyl)imino]acetamide](/img/structure/B14318592.png)
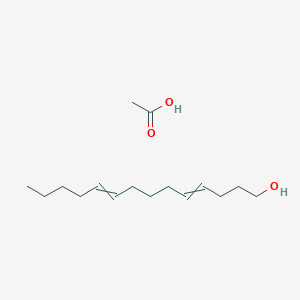
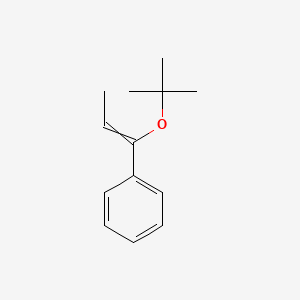
![2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate](/img/structure/B14318610.png)
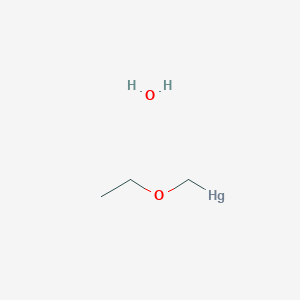

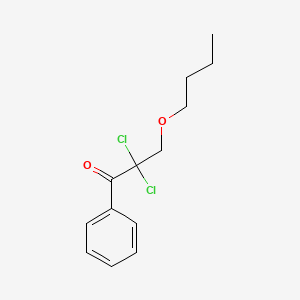
![4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}-1,2,3-benzotriazine](/img/structure/B14318628.png)
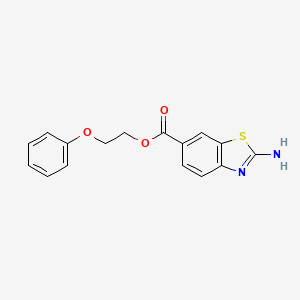
![N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide](/img/structure/B14318643.png)
